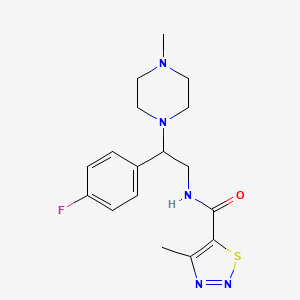![molecular formula C11H15NO5 B2628097 4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name) CAS No. 1024018-26-5](/img/structure/B2628097.png)
4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name) is a useful research compound. Its molecular formula is C11H15NO5 and its molecular weight is 241.243. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Reactions with Binucleophilic Reagents : Studies have shown that reactions of 4-oxobutanoic acids and their cyclic analogues with binucleophilic reagents lead to the formation of complex organic structures, highlighting the reactivity and potential utility of such compounds in synthesizing new chemical entities (Amalʼchieva et al., 2022; Grinev et al., 2017).
Applications in Biomedical Research
- Fluorescent Probes for β-Amyloids : A specific derivative was synthesized as a fluorescent probe for β-amyloids, demonstrating high binding affinities and potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
- Antibacterial Nanocomposites : The synthesis of a chitosan complex with a related compound as a matrix for silver nanoparticles resulted in nanocomposite films with significant antibacterial activity, suggesting applications in bio-medical fields (Srivastava et al., 2011).
Natural Products and Bioactivity
- Bioactive Compounds from Edible Mushrooms : Isolation of compounds from Cortinarius caperatus, including a derivative of 4-ethoxy-4-oxobutanoic acid, revealed bioactivity against various biological targets, indicating potential for agricultural and pharmacological applications (Ridwan et al., 2017).
Propriétés
IUPAC Name |
4-ethoxy-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-2-16-11(15)9(6-10(13)14)12-7-8-4-3-5-17-8/h3-5,9,12H,2,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHDWICLQYAZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628018.png)


![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628025.png)


![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine](/img/structure/B2628029.png)
![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)
![1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2628031.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628033.png)
![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)

